molecular formula C18H18ClN3O B2822548 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine CAS No. 1018070-29-5

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

Cat. No.: B2822548
CAS No.: 1018070-29-5
M. Wt: 327.81
InChI Key: PQKZLKMSWLFDSD-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a quinazoline derivative characterized by a bicyclic aromatic core (benzene fused with pyrimidine) substituted with a phenyl group at position 4, a chlorine atom at position 6, and a 3-methoxypropylamine group at position 2.

Properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZLKMSWLFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chloro Group: Chlorination of the quinazoline core at the 6th position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Attachment of the 3-Methoxypropylamine Group: The final step involves the nucleophilic substitution of the 2-amino group with 3-methoxypropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
6-Chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine 3-Methoxypropylamine ~C₂₀H₁₉ClN₃O ~360.84 ~3.5* Ether linkage improves solubility
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine 3-Methylphenyl C₂₁H₁₆ClN₃ 345.83 5.2 High lipophilicity due to aromatic group
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine 2-Chlorophenyl C₂₀H₁₃Cl₂N₃ 366.25 6.46 Increased logP; dual halogenation
6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine (PPA4) 4-Nitrophenyl C₂₀H₁₃ClN₄O₂ 382.80 4.8 Electron-withdrawing nitro group
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine Morpholinopropyloxy C₂₇H₂₈ClFN₄O₃ 535.0 2.1 Polar morpholine enhances solubility
6-Chloro-N-phenylquinazolin-4-amine Phenyl C₁₄H₁₀ClN₃ 255.70 3.9 Minimal steric hindrance

*Estimated based on substituent contributions.

Key Observations

Lipophilicity: The 2-chlorophenyl analog (logP 6.46) is significantly more lipophilic than the target compound (~3.5), attributed to the halogen’s hydrophobic nature . The morpholinopropyloxy substituent (logP 2.1) drastically reduces logP due to its polar tertiary amine and ether groups .

Solubility :

  • The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 3-methylphenyl or 4-nitrophenyl) due to its ether oxygen and flexible chain .
  • The morpholine-containing analog exhibits the highest solubility, as observed in its lower logP .

Nitrophenyl derivatives (e.g., PPA4) may require nitro reduction steps, complicating synthesis compared to alkyl or alkoxy substituents .

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